molecular formula C13H11BrO3 B8591515 Methyl 1-methoxy-4-bromo-2-naphthoate CAS No. 5813-38-7

Methyl 1-methoxy-4-bromo-2-naphthoate

Cat. No. B8591515
M. Wt: 295.13 g/mol
InChI Key: KXAZHBLGELHTTR-UHFFFAOYSA-N
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Patent
US08586550B2

Procedure details

A mixture of hydroxynaphthoic acid 18 (24.7 g, 92.2 mmol), dimethyl sulfate (21.8 mL, 231 mmol), and K2CO3 (31.9 g, 231 mmol) in acetone (200 mL) was refluxed overnight. The solid was filtered, and the filtrate was condensed to give a solid residue, which was recrystallized from EtOAc/hexanes to afford the titled compound 19 (21.2 g, 78%) as a white solid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[C:4]([C:13]([OH:15])=O)[CH:3]=1.S([O:21][CH3:22])(OC)(=O)=O.[C:23]([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH3:23])=[C:4]([C:13]([O:21][CH3:22])=[O:15])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
BrC1=CC(=C(C2=CC=CC=C12)O)C(=O)O
Name
Quantity
21.8 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
31.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to give a solid residue, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C2=CC=CC=C12)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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